N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

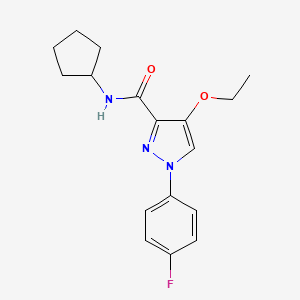

N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1H-pyrazole core substituted at the 1-position with a 4-fluorophenyl group, at the 4-position with an ethoxy moiety, and at the 3-position with a cyclopentyl carboxamide. The 4-fluorophenyl group is known to induce nonplanar geometries due to steric repulsion with adjacent substituents, as observed in metalloporphyrin analogs . The cyclopentyl and ethoxy groups further contribute to steric bulk, which may modulate solubility, crystallinity, and receptor-binding profiles compared to simpler pyrazole derivatives.

Properties

IUPAC Name |

N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-2-23-15-11-21(14-9-7-12(18)8-10-14)20-16(15)17(22)19-13-5-3-4-6-13/h7-11,13H,2-6H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCPKEPHQCLFDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2CCCC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the pyrazole class of organic compounds. Its unique structural features, including a cyclopentyl group, an ethoxy group, and a fluorophenyl moiety, contribute to its potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be represented by the following molecular formula:

This structure is characterized by the presence of functional groups that may interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits promising biological activity, particularly in anti-inflammatory and analgesic properties. The interactions with biological targets such as enzymes and receptors suggest its potential therapeutic applications in treating inflammatory diseases or pain.

The mechanism of action involves binding to specific molecular targets, leading to modulation of their activity. This can result in inhibition of certain enzymes or receptors involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-butylphenyl)-3-ethoxy-1H-pyrazole-4-carboxamide | Ethoxy group, butylphenyl substituent | Potentially different biological activity due to varying alkyl chain length |

| 4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | Lacks cyclopentyl group | Different solubility and reactivity profiles |

| 4-Ethoxy-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide | Methylthio substitution | Enhanced biological activity compared to simpler derivatives |

This table highlights how the presence of specific functional groups can influence the compound's stability, solubility, and bioactivity.

Case Studies and Research Findings

Recent studies have explored the biological activities associated with this compound:

- Anti-inflammatory Activity : In vitro assays have shown that similar pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-alpha. These findings suggest that this compound may possess similar properties .

- Analgesic Effects : Research has indicated that compounds within this class can reduce pain responses in animal models through central and peripheral mechanisms. This suggests a potential role for this compound in pain management therapies.

- Anticancer Potential : Preliminary studies indicate that pyrazole derivatives can inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The IC50 values reported for related compounds range from micromolar to nanomolar concentrations .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. This includes:

- In vivo Studies : To confirm efficacy and safety in animal models.

- Structure–Activity Relationship (SAR) Studies : To optimize the compound for enhanced bioactivity.

- Clinical Trials : To evaluate therapeutic applications in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a broader class of 1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides. Key structural analogs include:

- 1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide (Z899051432) : Features a methylthiazole moiety instead of cyclopentyl, synthesized via method 1 with 76% yield. Exhibits distinct IR peaks at 1625 cm⁻¹ (C=O stretch) and ESI-MS m/z 331.2 [M+H]⁺ .

- 4-Acetamido-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: Substitutes the 4-position with an acetamido group, reducing steric bulk. Its monoisotopic mass is 262.086604 .

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide : Incorporates halogen-rich aryl groups and a pyridylmethyl chain, demonstrating how halogenation affects receptor binding .

Structural Conformation and Crystallography

The 4-fluorophenyl group at the 1-position is a critical driver of molecular planarity. In metalloporphyrins, steric repulsion between 4-fluorophenyl and macrocycles induces nonplanar geometries . Similarly, pyrazole derivatives with 4-fluorophenyl substituents (e.g., compounds 4 and 5 in –7) exhibit partial nonplanarity, with one fluorophenyl group oriented perpendicular to the pyrazole plane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.